5(4H)-Oxazolona, 2-fenil-4-(fenilmetileno)-

Descripción general

Descripción

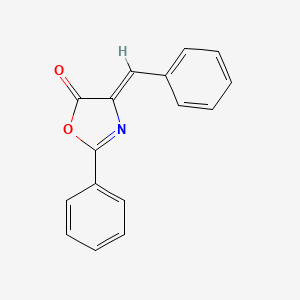

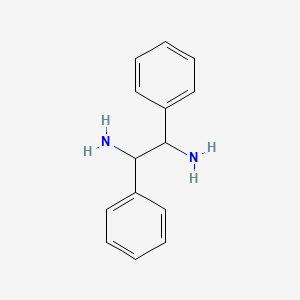

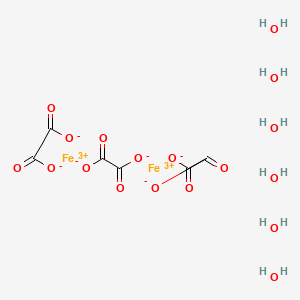

4-Benzylidene-2-phenyl-2-oxazolin-5-one, also known as 4-benzal-2-phenyl-5-oxazolone, is an azlactone compound. It is characterized by its unique structure, which includes a benzylidene group attached to an oxazolinone ring. This compound has been studied for its interesting photochemical properties, including geometric isomerization and hydrogen abstraction from solvents .

Aplicaciones Científicas De Investigación

4-Benzylidene-2-phenyl-2-oxazolin-5-one has several applications in scientific research:

Métodos De Preparación

The synthesis of 4-Benzylidene-2-phenyl-2-oxazolin-5-one typically involves the condensation of benzaldehyde with hippuric acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolinone ring. The reaction conditions often include the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the cyclization process .

Análisis De Reacciones Químicas

4-Benzylidene-2-phenyl-2-oxazolin-5-one undergoes several types of chemical reactions, including:

Geometric Isomerization: This photochemical process involves the conversion between different geometric isomers of the compound under the influence of light.

Hydrogen Abstraction: This reaction involves the removal of a hydrogen atom from a solvent molecule, facilitated by the compound’s photochemical properties.

Common reagents used in these reactions include light sources for photochemical reactions and solvents that can participate in hydrogen abstraction.

Mecanismo De Acción

The primary mechanisms by which 4-Benzylidene-2-phenyl-2-oxazolin-5-one exerts its effects include:

Geometric Isomerization: The compound absorbs light, leading to the rearrangement of its molecular structure into different geometric isomers.

Hydrogen Abstraction: The compound can abstract hydrogen atoms from solvent molecules, generating radicals that can participate in further chemical reactions.

These mechanisms involve the interaction of the compound with light and solvent molecules, leading to changes in its structure and reactivity.

Comparación Con Compuestos Similares

4-Benzylidene-2-phenyl-2-oxazolin-5-one can be compared with other azlactones and oxazolinones:

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one: Similar in structure but with an ethoxymethylene group instead of a benzylidene group.

3-Phenyl-5-isoxazolone: Another related compound with a different ring structure.

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Shares some structural similarities but differs in the ring system and functional groups.

The uniqueness of 4-Benzylidene-2-phenyl-2-oxazolin-5-one lies in its specific photochemical properties and the ability to undergo geometric isomerization and hydrogen abstraction, which are not as prominent in the similar compounds listed above .

Propiedades

IUPAC Name |

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-74-0 | |

| Record name | Hippuric-benzaldehyde azalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

A1: Researchers attempting to replicate the synthesis of 3-substituted pyruvic acids by reacting 4-Benzylidene-2-phenyl-2-oxazolin-5-one with formic acid were unable to obtain the claimed α-oxocarboxylic acid product [, ]. Instead, they observed primarily starting material and some hydrolysis product (2-benzoylaminocinnamic acid) after short reaction times. Prolonged heating yielded predominantly 2-benzoylaminocinnamic acid, with no detectable CO evolution, contrary to what would be expected if the reaction proceeded as initially described [, ].

Q1: What is the significance of the differing results observed in the attempted synthesis of 3-substituted pyruvic acids?

A1: The inability to replicate the initial findings highlights the importance of reproducibility in scientific research. The discrepancies could be attributed to various factors, such as differences in reaction conditions, purity of reagents (particularly the formic acid), or even subtle variations in experimental procedures. Further investigation and clarification are necessary to determine the true course of the reaction between 4-Benzylidene-2-phenyl-2-oxazolin-5-one and formic acid and to validate the original claims.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 2-[(1-oxido-2-pyridinyl)amino]-, (S)- (9CI)](/img/new.no-structure.jpg)